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These application notes provide a comprehensive guide for utilizing invasin, a key virulence
factor from Yersinia species, as a molecular tool to study the mechanisms of bacterial entry into
host cells. The high affinity and specificity of invasin for 1 integrin receptors make it an
invaluable asset for dissecting the signaling cascades and cytoskeletal rearrangements that
govern this fundamental aspect of pathogenesis.[1][2][3][4] This document offers detailed
protocols for key experiments and summarizes quantitative data to facilitate experimental
design and interpretation.

Introduction to Invasin-Mediated Bacterial Entry

Invasin is a 986-amino-acid outer membrane protein expressed by pathogenic Yersinia
species, such as Y. pseudotuberculosis and Y. enterocolitica.[5] It plays a critical role in the
initial stages of infection by mediating the attachment and subsequent internalization of the
bacteria into host cells, particularly M cells in the Peyer's patches of the intestine.[2][4] This
process is initiated by the high-affinity binding of the C-terminal domain of invasin to a subset
of B1 integrin receptors on the host cell surface.[2][3] This interaction triggers a "zipper"
mechanism of entry, where the host cell membrane progressively engulfs the bacterium.[6] The
binding of invasin to integrins is remarkably efficient, with an affinity approximately 100-fold
greater than that of fibronectin, the natural ligand for a5(31 integrin.[3][7] This robust interaction
makes invasin a powerful tool for inducing and studying receptor-mediated phagocytosis.
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The study of invasin has provided significant insights into host-pathogen interactions,
revealing how bacteria can hijack host cell machinery for their own benefit. Furthermore, the
ability of invasin to promote the uptake of particles has led to its exploration as a targeting
ligand for oral drug and vaccine delivery.[1][2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to invasin-integrin interactions
and invasin-mediated bacterial entry. This information is crucial for designing experiments and
interpreting results.

Table 1: Invasin-Integrin Binding Affinities

. Reported
Ligand Receptor Method . Reference
Affinity (Kd)
High
Wild-Type Flow Cytometry / significantl
.yp a5pB1 Integrin Y Y (_ g Y [1]
Invasin ELISA higher than

fibronectin)

~100-fold
Invasin D911A ) -~ reduced
a5B1 Integrin Not Specified [8]
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Table 2: Invasin-Mediated Internalization Efficiency
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Internalization
Bacterial Strain / . Efficiency (% of
. Host Cell Line . Reference
Particle cell-associated

bacterial/particles)

E. coli expressing )
) ] CHO cells High [1]
wild-type Invasin

E. coli expressing )
) Eukaryotic cells ~0.5% [8]
Invasin D911A mutant

Staphylococcus
) ) Dependent on the
aureus coated with Cultured mammalian
) ) number of molecules [9]
MBP-Invasin fusion cells )
] per bacterium
protein

Yersinia expressing )
) ) GD25B1A cells High [10]
wild-type Invasin

Low (binding occurs,
GD25pB1B cells but internalization is [10]
inefficient)

Yersinia expressing

wild-type Invasin

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be
adapted based on specific research questions and available resources.

Protocol 1: Mammalian Cell Culture

e Cell Lines: Human epithelial cell lines such as HEp-2, Caco-2, or the 1-integrin deficient cell
line GD25 and its transfectants are suitable for these assays.[10][11][12]

¢ Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented
with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

e Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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o Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency. Use
trypsin-EDTA to detach the cells.[12]

Protocol 2: Preparation of Invasin-Expressing Bacteria
or Invasin-Coated Beads

For Invasin-Expressing Bacteria:

o Bacterial Strains: Use a laboratory strain of E. coli (e.g., K-12) transformed with a plasmid
encoding the Yersinia inv gene.[11] As a negative control, use the same E. coli strain with an
empty vector.

o Culture: Grow bacteria overnight in Luria-Bertani (LB) broth with appropriate antibiotic
selection at 37°C with shaking.

¢ Induction (if applicable): If the invasin expression is under an inducible promoter, add the
appropriate inducer (e.g., IPTG) and incubate for the required time to induce protein
expression.

e Preparation for Infection: Pellet the bacteria by centrifugation, wash twice with sterile
Phosphate-Buffered Saline (PBS), and resuspend in cell culture medium without antibiotics
to the desired concentration (e.g., by measuring OD600).

For Invasin-Coated Beads:

» Protein Purification: Express and purify a soluble fragment of invasin, such as the C-
terminal 192 or 497 amino acid domains (Inv192 or Inv497), often as a fusion protein (e.g.,
with Maltose-Binding Protein, MBP).[3][5][14]

» Bead Coating: Use latex or magnetic beads of a suitable size (e.g., 1-3 pm). Covalently
couple the purified invasin protein to the beads using a standard protein coupling kit (e.g.,
via EDC/NHS chemistry).

e Washing and Storage: Wash the coated beads extensively to remove any unbound protein
and store them in a suitable buffer (e.g., PBS with a preservative) at 4°C.
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Protocol 3: Bacterial Adhesion and Invasion (Gentamicin
Protection) Assay

This assay is a standard method to quantify the number of adherent and internalized bacteria.

o Cell Seeding: Seed mammalian cells into 24-well plates and grow until they form a confluent
monolayer.[13]

e Infection:
o Wash the cell monolayers twice with warm PBS.

o Add the prepared bacterial suspension (from Protocol 2) to each well at a specific
Multiplicity of Infection (MOI), typically ranging from 10 to 100.

o Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion and
invasion.

e Quantification of Adherent Bacteria (Total Cell-Associated):

o After incubation, gently wash the wells three times with PBS to remove non-adherent
bacteria.

o Lyse the host cells with a solution of 1% Triton X-100 in PBS.

o Serially dilute the lysate and plate on LB agar plates to determine the number of Colony-
Forming Units (CFUSs), which represents the total number of cell-associated (adherent and
internalized) bacteria.

¢ Quantification of Internalized Bacteria:
o After the infection period, wash the wells three times with PBS.

o Add fresh cell culture medium containing a high concentration of an antibiotic that does
not penetrate eukaryotic cells, such as gentamicin (e.g., 100 ug/mL), to kill extracellular
bacteria.[15]

o Incubate for 1-2 hours at 37°C.
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o Wash the wells again three times with PBS to remove the antibiotic.
o Lyse the cells with 1% Triton X-100 in PBS.

o Serially dilute the lysate and plate on LB agar plates to determine the number of CFUs,
which represents the number of internalized bacteria.

o Calculation:
o Adhesion Efficiency (%) = (Total Cell-Associated CFUs / Initial Inoculum CFUs) x 100

o Invasion Efficiency (%) = (Internalized CFUs / Total Cell-Associated CFUs) x 100

Visualization of Signhaling Pathways and

Experimental Workflows
Invasin-Mediated Signaling Pathway

The binding of invasin to 1 integrins on the host cell surface triggers a signaling cascade that
leads to actin cytoskeleton rearrangement and bacterial uptake. Key signaling molecules
involved include Focal Adhesion Kinase (FAK) and small GTP-binding proteins of the Rho
family.
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Caption: Invasin-integrin binding activates FAK and Rho GTPases, leading to actin
rearrangement and bacterial uptake.
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Experimental Workflow for a Gentamicin Protection

Assay
The following diagram illustrates the key steps in a typical gentamicin protection assay to

quantify bacterial invasion.
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Caption: Workflow of the gentamicin protection assay to quantify bacterial adhesion and
invasion.

Logical Relationship of Invasin Function

This diagram outlines the logical progression from invasin expression to the biological
consequence of bacterial entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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